molecular formula C24H48O2 B1602573 Hexyl isooctadecanoate CAS No. 94247-25-3

Hexyl isooctadecanoate

Cat. No.: B1602573
CAS No.: 94247-25-3
M. Wt: 368.6 g/mol
InChI Key: FPMPNVIMFPEKRN-UHFFFAOYSA-N
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Description

Hexyl isooctadecanoate is a synthetic ester formed by the reaction of hexanol with isooctadecanoic acid (a branched C18 fatty acid). Esters like these are widely used in flavoring, fragrances, and cosmetic formulations due to their volatility, solubility, and low toxicity .

Properties

CAS No.

94247-25-3

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

IUPAC Name

hexyl 16-methylheptadecanoate

InChI

InChI=1S/C24H48O2/c1-4-5-6-19-22-26-24(25)21-18-16-14-12-10-8-7-9-11-13-15-17-20-23(2)3/h23H,4-22H2,1-3H3

InChI Key

FPMPNVIMFPEKRN-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C

Canonical SMILES

CCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C

Other CAS No.

94247-25-3

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for hexyl isooctadecanoate, occurring under acidic or alkaline conditions.

  • Acid-Catalyzed Hydrolysis :
    In the presence of mineral acids (e.g., H₂SO₄), the ester undergoes nucleophilic attack by water, yielding isooctadecanoic acid and hexanol . The reaction follows a tetrahedral intermediate mechanism, with protonation of the carbonyl oxygen enhancing electrophilicity.

    Hexyl isooctadecanoate+H2OH+Isooctadecanoic acid+Hexanol\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Isooctadecanoic acid} + \text{Hexanol}
  • Base-Promoted Saponification :
    Under alkaline conditions (e.g., NaOH), hydrolysis produces the sodium salt of isooctadecanoic acid and hexanol. The reaction is irreversible due to deprotonation of the carboxylic acid intermediate .

    Hexyl isooctadecanoate+OHIsooctadecanoateNa++Hexanol\text{this compound} + \text{OH}^- \rightarrow \text{Isooctadecanoate}^- \text{Na}^+ + \text{Hexanol}

Kinetic Considerations :
The bulky isooctadecanoate group introduces steric hindrance, slowing hydrolysis rates compared to smaller esters like ethyl acetate . Reaction Progress Kinetic Analysis (RPKA) could elucidate these effects by correlating reactant concentrations with rate constants .

Transesterification

This compound participates in alcohol exchange reactions, particularly in the presence of catalytic acids or bases.

  • Example with Methanol :
    Methanolysis yields methyl isooctadecanoate and hexanol. This reaction is equilibrium-driven and often facilitated by Lewis acids like Ti(OBu)₄.

    Hexyl isooctadecanoate+CH3OHMethyl isooctadecanoate+Hexanol\text{this compound} + \text{CH}_3\text{OH} \rightleftharpoons \text{Methyl isooctadecanoate} + \text{Hexanol}

Applications :
Transesterification is industrially relevant for biodiesel production, though the compound’s long chain may limit utility in fuel formulations .

Oxidation Reactions

The hexyl chain in this compound can undergo oxidation, though the ester group itself is relatively inert.

  • Radical Oxidation :
    Reaction with oxygen radicals (e.g., from photooxidation) generates hydroperoxides and ketones . For example:

    Hexyl isooctadecanoate+OHexyl radical+OH+Oxidized products\text{this compound} + \cdot\text{O} \rightarrow \text{Hexyl radical} + \cdot\text{OH} + \text{Oxidized products}
  • Enzymatic Oxidation :
    Lipoxygenases may target unsaturated regions in the hydrocarbon chain, though the saturated structure of isooctadecanoate limits this pathway .

Thermal Degradation

At elevated temperatures (>200°C), thermal decomposition produces alkenes, CO₂, and water via β-scission mechanisms .

Hexyl isooctadecanoateΔC5H10+CO2+H2O+Other fragments\text{this compound} \xrightarrow{\Delta} \text{C}_5\text{H}_{10} + \text{CO}_2 + \text{H}_2\text{O} + \text{Other fragments}

Comparative Reactivity Data

The table below summarizes key reactions and their conditions:

Reaction TypeConditionsProductsRate Influencers
Acid HydrolysisH₂SO₄, H₂O, 80°CIsooctadecanoic acid, HexanolSteric hindrance, Temperature
Base SaponificationNaOH, H₂O, 60°CSodium isooctadecanoate, HexanolAlkali concentration
TransesterificationTi(OBu)₄, CH₃OH, refluxMethyl isooctadecanoate, HexanolCatalyst efficiency
Thermal Decomposition>200°C, inert atmosphereAlkenes, CO₂, H₂OTemperature, Pressure

Comparison with Similar Compounds

Structural and Molecular Characteristics

The molecular structure of hexyl isooctadecanoate (theoretical formula: C₂₄H₄₈O₂) differs from shorter-chain esters in its branched fatty acid moiety and extended alkyl chain. Key comparisons include:

Compound Molecular Formula Molecular Weight CAS Number Branching
Hexyl acetate C₈H₁₆O₂ 144.21 142-92-7 Straight-chain
Hexyl isobutyrate C₁₀H₂₀O₂ 172.26 20279-51-0 Branched acid
Hexyl hexanoate C₁₂H₂₄O₂ 200.28 6378-65-0 Straight-chain
Hexyl decanoate C₁₆H₃₂O₂ 256.43 Not specified Straight-chain
This compound C₂₄H₄₈O₂ ~368.64 Not available Branched acid

Data sourced from

Key Observations :

  • Branching: Hexyl isobutyrate (C₁₀H₂₀O₂) and this compound share a branched acid group, which reduces crystallinity and enhances solubility in non-polar solvents compared to straight-chain analogs .
  • Molecular Weight: Longer-chain esters like hexyl decanoate (C₁₆H₃₂O₂) exhibit higher molecular weights, leading to lower volatility and higher boiling points. This compound, with a theoretical molecular weight of ~368.64, would likely have a boiling point exceeding 300°C, similar to other long-chain esters .

Physical and Chemical Properties

Volatility and Solubility
  • Hexyl acetate (C₈H₁₆O₂): Highly volatile (boiling point ~171°C), soluble in ethanol and oils. Used in apple flavorings due to its fruity aroma .
  • Hexyl isobutyrate (C₁₀H₂₀O₂): Moderate volatility (boiling point ~200°C), solubility in ethanol (≥95% purity per GC). Applied in synthetic fruit flavors .
  • Hexyl decanoate (C₁₆H₃₂O₂): Low volatility (boiling point >250°C), used as an emollient in cosmetics.
  • This compound: Expected to have very low volatility and high lipid solubility, making it suitable as a non-greasy emollient or lubricant in skincare products.
Purity and Specifications
  • Hexyl acetate : Classified as flammable (Category 3) and hazardous to aquatic environments (Chronic 2) per EU CLP regulations .
  • Hexyl isobutyrate : Requires ≥95.0% purity (GC) with specifications for acid value (<1.0 mg KOH/g) and refractive index (1.431–1.436) .
  • This compound: Likely requires stringent purity testing (e.g., NMR, MS) due to its complex branched structure, similar to isoamyl benzoate (C₁₃H₁₆O₂, purity ≥97.0% per GC) .

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